4-chloro-N-(2-methylphenyl)-3-morpholin-4-ylsulfonylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-N-(2-methylphenyl)-3-morpholin-4-ylsulfonylbenzamide is a complex organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a morpholine ring, a sulfonyl group, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(2-methylphenyl)-3-morpholin-4-ylsulfonylbenzamide typically involves multiple steps. One common method includes the reaction of 4-chlorobenzoyl chloride with 2-methylaniline to form 4-chloro-N-(2-methylphenyl)benzamide. This intermediate is then reacted with morpholine and a sulfonylating agent, such as chlorosulfonic acid, under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-(2-methylphenyl)-3-morpholin-4-ylsulfonylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the cleavage of the sulfonyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: De-sulfonylated products.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-chloro-N-(2-methylphenyl)-3-morpholin-4-ylsulfonylbenzamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and bacterial infections.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions
Mechanism of Action
The mechanism of action of 4-chloro-N-(2-methylphenyl)-3-morpholin-4-ylsulfonylbenzamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The sulfonyl group plays a crucial role in its binding affinity and specificity, while the morpholine ring enhances its solubility and stability .
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-N-(3-chloro-2-methylphenyl)benzamide
- 4-chloro-N-(3-methylphenyl)-3-nitrobenzamide
- 4-chloro-N-methyl-N-(2-methylphenyl)benzenesulfonamide
Uniqueness
4-chloro-N-(2-methylphenyl)-3-morpholin-4-ylsulfonylbenzamide is unique due to the presence of the morpholine ring, which imparts distinct physicochemical properties. This structural feature differentiates it from other similar compounds and contributes to its specific biological activities.
Properties
IUPAC Name |
4-chloro-N-(2-methylphenyl)-3-morpholin-4-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O4S/c1-13-4-2-3-5-16(13)20-18(22)14-6-7-15(19)17(12-14)26(23,24)21-8-10-25-11-9-21/h2-7,12H,8-11H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWZFQAFROALEAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=CC(=C(C=C2)Cl)S(=O)(=O)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.